An In-Depth Technical Guide to the Effects of CBB1007 on H3K4Me2 and H3K4Me Demethylation
An In-Depth Technical Guide to the Effects of CBB1007 on H3K4Me2 and H3K4Me Demethylation
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor CBB1007 and its specific effects on the demethylation of histone H3 at lysine 4, specifically on dimethylated (H3K4Me2) and monomethylated (H3K4Me) states. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and stem cell biology. We will delve into the underlying enzymatic pathways, provide detailed experimental protocols for characterizing the activity of CBB1007, and offer insights into the causality behind experimental design and data interpretation.
Introduction: The Dynamic Landscape of Histone H3K4 Methylation
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, orchestrating the dynamic changes in chromatin structure that govern gene expression.[1] Among these, the methylation of lysine 4 on histone H3 (H3K4) is a critical mark predominantly associated with transcriptionally active chromatin.[2] The methylation state of H3K4—be it mono-, di-, or trimethylated—is not static but is dynamically regulated by the opposing actions of histone methyltransferases (KMTs) and histone demethylases (KDMs).[2]
The KMT2 family of enzymes, also known as the MLL family, is primarily responsible for the methylation of H3K4.[3] Conversely, two main families of KDMs catalyze the removal of these methyl groups. The Jumonji C (JmjC) domain-containing family of demethylases can remove all three methylation states (me1, me2, and me3), while the Lysine-Specific Demethylase (LSD) family, to which our subject of interest belongs, specifically targets H3K4me1 and H3K4me2.[3]
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated H3K4.[4] LSD1 plays a crucial role in various biological processes, including development, differentiation, and the maintenance of stem cell pluripotency.[2] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[5]
CBB1007: A Selective Inhibitor of LSD1
CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1.[6][7][8] Its inhibitory activity is highly selective for LSD1, with no significant effect on other histone demethylases such as LSD2 or the JmjC domain-containing JARID1A.[7][9]
Quantitative Profile of CBB1007
The inhibitory potency of CBB1007 against LSD1 has been well-characterized. The following table summarizes key quantitative data for this inhibitor.
| Parameter | Value | Reference(s) |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [7][8] |
| IC₅₀ (for human LSD1) | 5.27 µM | [6][7][8][10] |
| Mechanism of Inhibition | Reversible, Substrate-Competitive | [6][8][11] |
| Cellular Effect | Increased levels of H3K4me2 and H3K4me | [7][9] |
| Selectivity | No significant inhibition of LSD2 or JARID1A | [7][9] |
Experimental Characterization of CBB1007's Effect on H3K4 Demethylation
To rigorously assess the impact of CBB1007 on H3K4me2 and H3K4me demethylation, a combination of in vitro biochemical assays and cell-based analyses is essential. This section provides detailed, field-proven protocols for these key experiments.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)
Rationale: This biochemical assay directly measures the enzymatic activity of LSD1 and its inhibition by CBB1007 in a controlled, cell-free system. The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation reaction catalyzed by LSD1.[12] The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, providing a quantifiable readout of enzyme activity.[12]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
LSD1 Enzyme: Recombinant human LSD1 (e.g., BPS Bioscience, Cat. No. 50100) diluted in Assay Buffer to the desired concentration.
-
H3K4me2 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4 (e.g., AnaSpec, Cat. No. 63677), at a concentration equal to its Kₘ.
-
Detection Mix: Prepare a solution of Amplex Red (or a similar fluorogenic substrate) and horseradish peroxidase (HRP) in Assay Buffer according to the manufacturer's instructions (e.g., Invitrogen).
-
CBB1007 Stock Solution: Prepare a concentrated stock solution of CBB1007 in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of CBB1007 in 100% DMSO.
-
To appropriate wells, add 1 µL of the CBB1007 dilutions or DMSO (for vehicle control).
-
Add 49 µL of the diluted LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 50 µL of the H3K4me2 peptide substrate solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and initiate the detection by adding 50 µL of the Detection Mix to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each CBB1007 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CBB1007 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Analysis of H3K4me2 and H3K4me Levels by Western Blot
Rationale: This cell-based assay validates the in vitro findings by demonstrating that CBB1007 can penetrate the cell membrane and inhibit LSD1 activity, leading to an increase in its target histone marks, H3K4me2 and H3K4me. Western blotting is a robust and widely used technique for detecting specific proteins and their modifications in complex cellular lysates.[1]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of CBB1007 concentrations (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the acid-soluble histones.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (10-20 µg of histone extract) into the wells of a 15% SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.[13]
-
Run the gel until the dye front approaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane with a 0.2 µm pore size, which is optimal for capturing low molecular weight histones.[13][14]
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies specific for H3K4me2, H3K4me, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation. Use antibody dilutions recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K4me2 and H3K4me signals to the total H3 signal to account for any loading differences.
-
Plot the normalized signal against the CBB1007 concentration to visualize the dose-dependent increase in H3K4 methylation.
-
Antibody Validation is Critical: The specificity of antibodies against histone modifications is paramount for accurate results. It is highly recommended to use antibodies that have been validated for specificity, for example, through peptide array analysis, to ensure they do not cross-react with other histone modifications.[6][9][15]
High-Throughput Cellular Analysis by In-Cell Western (ICW) Assay
Rationale: For screening larger numbers of compounds or for more quantitative cellular analysis, the In-Cell Western (ICW) assay offers a higher-throughput alternative to traditional Western blotting.[5] This method allows for the direct quantification of protein levels and modifications in fixed and permeabilized cells within a microplate format, eliminating the need for protein extraction and gel electrophoresis.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat cells with CBB1007 as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer or 5% BSA in TBST) for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K4me2 and a normalization antibody (e.g., anti-total H3 or a DNA stain like DAPI) overnight at 4°C.
-
Wash the cells multiple times with wash buffer (e.g., PBST).
-
-
Secondary Antibody Incubation and Imaging:
-
Incubate the cells with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with wash buffer.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in each well for both the target (H3K4me2) and the normalization control.
-
Normalize the H3K4me2 signal to the normalization signal.
-
Plot the normalized data to determine the dose-response effect of CBB1007.
-
Expected Outcomes and Interpretation
Treatment of cells with CBB1007 is expected to result in a dose-dependent increase in the global levels of H3K4me2 and H3K4me. This can be visualized as a progressive increase in band intensity on a Western blot or a corresponding increase in fluorescence signal in an ICW assay. The IC₅₀ value obtained from the in vitro assay should correlate with the effective concentration range observed in cellular assays, although differences may arise due to factors such as cell permeability and metabolism of the compound.
The observed increase in H3K4me2 and H3K4me upon CBB1007 treatment provides strong evidence for the on-target activity of the compound in a cellular context. This modulation of histone methylation can lead to changes in gene expression, which can be further investigated using techniques such as quantitative RT-PCR or RNA sequencing to identify downstream target genes.
Conclusion
CBB1007 is a valuable research tool for investigating the biological roles of LSD1 and the dynamic regulation of H3K4 methylation. Its specificity and well-characterized inhibitory activity make it a powerful agent for dissecting the epigenetic pathways that control gene expression in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to study the effects of CBB1007 and other potential LSD1 inhibitors, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic strategies.
References
-
Wang J, et al. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. Cancer Research. 2011;71(22):7238-7249. [Link]
-
Egelhofer TA, et al. An assessment of histone-modification antibody quality. Nature Structural & Molecular Biology. 2011;18(1):91-93. [Link]
-
ResearchGate. Enzymology of H3K4 methylation and demethylation. [Link]
-
Rockland Immunochemicals. Histone Immunoblotting Protocol. [Link]
-
Wikipedia. H3K4me3. [Link]
-
Venza M, et al. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies. 2015;18:23-30. [Link]
-
Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
ResearchGate. Schematic representation of histone methylation and demethylation. [Link]
-
Shilatifard A. Histone H3 Lysine 4 (H3K4) Methylation in Development and Differentiation. Current Opinion in Cell Biology. 2008;20(3):341-348. [Link]
-
ProteinSimple. Adapting the Single-Cell Western Protocol to Detect Histone Modifications. [Link]
-
BPS Bioscience. LSD1 Chemiluminescent Assay Kit. [Link]
-
JoVE. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. [Link]
-
Kooistra SM, Helin K. Histone H3 lysine 4 methyltransferases and demethylases in self-renewal and differentiation of stem cells. Nature Reviews Molecular Cell Biology. 2012;13(11):693-701. [Link]
-
Kokura K, Sun L, Fang J. In Vitro Histone Demethylase Assays. Methods in Molecular Biology. 2015;1238:249-261. [Link]
-
Kokura K, Fang J. In vitro histone demethylase assays. Methods in Molecular Biology. 2009;523:249-261. [Link]
-
Protocol Online. western for methylated histone. [Link]
-
BioWorld. Medshine Discovery presents new LSD1 inhibitors. [Link]
-
Vianello P, et al. LSD1: biologic roles and therapeutic targeting. Epigenomics. 2016;8(8):1125-1142. [Link]
-
EpigenTek. Histone Demethylase Assay. [Link]
-
BellBrook Labs. Histone Demethylase Enzymes and Assay Methods. [Link]
-
EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Lee MG, et al. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes. Methods. 2007;41(3):290-296. [Link]
-
Xiong Y, et al. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. Stem Cell Reviews and Reports. 2016;12(3):298-304. [Link]
-
Ishihara H, et al. Cotranscriptional demethylation induces global loss of H3K4me2 from active genes in Arabidopsis. The EMBO Journal. 2022;41(19):e110753. [Link]
-
Di Cerbo V, et al. Single-cell quantitation of histones and histone post-translational modifications across the cell cycle by high-throughput imaging. bioRxiv. 2016. [Link]
Sources
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Histone H3K4me2 Antibody (A51492) | Antibodies.com [antibodies.com]
- 4. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 Inhibitor III, CBB1007 The LSD1 Inhibitor III, CBB1007 controls the biological activity of LSD1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
